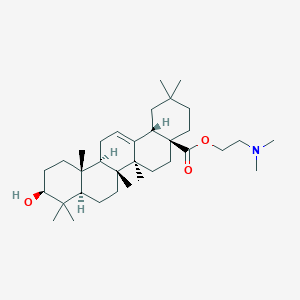

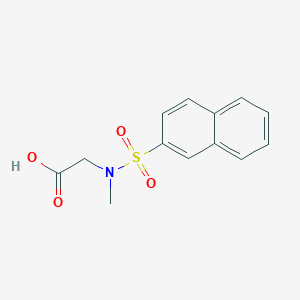

(Methyl(2-naphthylsulfonyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to (Methyl(2-naphthylsulfonyl)amino)acetic acid involves various methods, including the use of aminosulfonic acid as a catalyst for esterification processes to produce methyl 1-naphthyl acetate with high yields under optimal conditions, demonstrating the efficiency of aminosulfonic acid in these reactions (Xu Dong-fang, 2004).

Molecular Structure Analysis

The molecular and structural analysis of related compounds reveals detailed information about their chemical and physical properties through experimental and theoretical studies. For example, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR techniques, with theoretical calculations providing insights into its chemical activities and properties (Z. Gültekin et al., 2020).

Chemical Reactions and Properties

The compound's reactivity and chemical behavior are highlighted in studies such as the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, showcasing the compound's potential in hydrolytic transformations and its role in producing various derivatives under specific conditions (E. Rudyakova et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, of compounds structurally similar to (Methyl(2-naphthylsulfonyl)amino)acetic acid can be inferred from comprehensive studies. For instance, the synthesis, characterization, and analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided valuable data on the compound's physical aspects, including its crystalline structure and thermal behavior (K. Sarojini et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are central to understanding the behavior of (Methyl(2-naphthylsulfonyl)amino)acetic acid-like compounds. The synthesis and characterization of derivatives, such as the study on N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, offer insights into the hydrogen bonding capabilities and electronic behaviors of these compounds, indicating their complex chemical nature (T. Romero & Angela Margarita, 2008).

Applications De Recherche Scientifique

Synthesis and Dyeing Properties

A study aimed to prepare new acid dyes based on naphthalimides, utilizing 2-Naphthol-6-sulfonic acid and 1-naphthol-8-amino-3,6-disulfonic acid as coupling components, revealed the ability of these synthesized dyes to dye wool and polyamide fabrics, offering red to violet hues with good to medium fastness properties (Hosseinnezhad et al., 2017).

Catalytic Synthesis

Research on the catalytic synthesis of methyl 1-naphthyl acetate from 1-naphthaleneacetic acid and methanol in the presence of aminosulfonic acid showed a high yield of 97.5%, indicating the efficiency of the catalytic process under optimal conditions (Xu Dong-fang, 2004).

Hydrolytic Transformations

A study on the hydrolytic transformations of certain naphthyl-based compounds under microwave irradiation in alkaline medium demonstrated the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids, indicating a method for obtaining such compounds in good yields (Rudyakova et al., 2006).

Oxidative Polymerization

The oxidative polymerization of 5-amino-1-naphthyloxy acetic acid and its derivatives showed the production of water-soluble polynaphthylamines with modest electrical conductivity and fluorescence, suggesting applications in materials science (George & Young, 2002).

Asymmetric Hydrogenation

Research demonstrated the synthesis of single enantiomers of 2-naphthylalanine derivatives through an optimized sequence involving asymmetric hydrogenation, indicating potential applications in the synthesis of pharmaceuticals and chiral compounds (Boaz et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[methyl(naphthalen-2-ylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-14(9-13(15)16)19(17,18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPWSYUZNLAFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Methyl(2-naphthylsulfonyl)amino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)

![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)